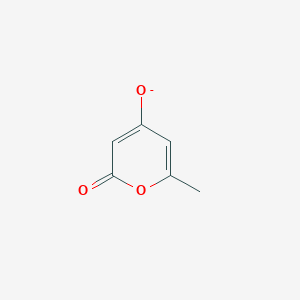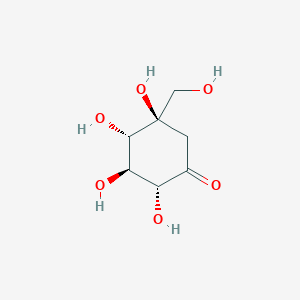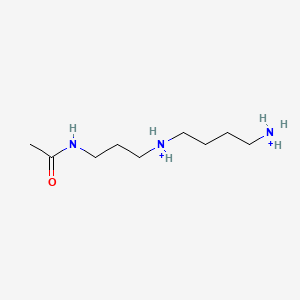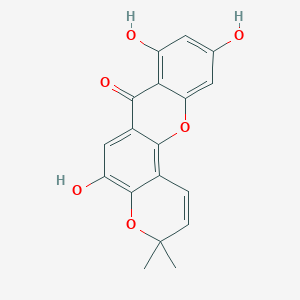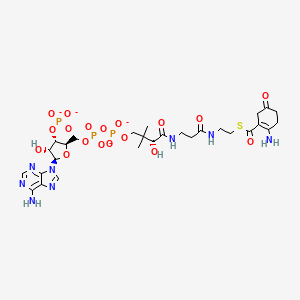
2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-) is an acyl-CoA(4-) species arising from deprotonation of the phosphate and diphosphate OH groups of 2-amino-5-oxocyclohex-1-enecarbonyl-CoA; major species at pH 7.3. It is a conjugate base of a 2-amino-5-oxocyclohex-1-enecarbonyl-CoA.
Wissenschaftliche Forschungsanwendungen
Biochemical Properties and Reaction Products
2-Amino-5-oxocyclohex-1-enecarbonyl-CoA(4-) has been studied for its involvement in biochemical reactions, particularly in the context of flavoenzymes. One study identifies it as a reaction product formed from 2-aminobenzoyl-CoA in an oxygen- and NAD(P)H-dependent conversion catalyzed by a flavoenzyme from a Pseudomonas species. This compound is notable for its instability, tending to hydrolyze and decarboxylate readily at certain pH levels (Langkau et al., 1990).
Enzyme Mechanisms
In-depth mechanistic studies have been conducted on enzymes like 2-aminobenzoyl-CoA monooxygenase/reductase, where 2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-) is a key product. These studies utilize techniques such as NMR spectroscopy to understand the enzyme's function and the transformation of its substrates, revealing insights into the monooxygenation process and the role of this compound in it (Hartmann et al., 1999).
Synthesis and Chemical Analysis
Research has also been directed towards synthesizing and analyzing compounds related to 2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-). For instance, studies on the synthesis of enaminones, which have structures related to this compound, provide insights into structure-activity correlations, aiding in the understanding of their chemical properties and potential applications (Scott et al., 1993).
Applications in Peptide Chemistry
The compound has implications in peptide chemistry, particularly in the study of cyclohexylether-δ-peptides. These studies focus on the folding propensity of such peptides, which are structurally related to 2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-). Understanding these folding mechanisms can be crucial for designing novel peptide-based drugs or biomolecules (Arndt et al., 2004).
Insights into Amino Acid Mimicry
There is research exploring the use of cyclohexene derivatives as mimics for natural amino acids in biochemical processes. This research can provide valuable insights into how similar compounds, like 2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-), can be used to simulate or replace amino acids in biological systems (Jarho et al., 2004).
Eigenschaften
Produktname |
2-amino-5-oxocyclohex-1-enecarbonyl-CoA(4-) |
|---|---|
Molekularformel |
C28H39N8O18P3S-4 |
Molekulargewicht |
900.6 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-[2-(2-amino-5-oxocyclohexene-1-carbonyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C28H43N8O18P3S/c1-28(2,22(40)25(41)32-6-5-18(38)31-7-8-58-27(42)15-9-14(37)3-4-16(15)29)11-51-57(48,49)54-56(46,47)50-10-17-21(53-55(43,44)45)20(39)26(52-17)36-13-35-19-23(30)33-12-34-24(19)36/h12-13,17,20-22,26,39-40H,3-11,29H2,1-2H3,(H,31,38)(H,32,41)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/p-4/t17-,20-,21-,22+,26-/m1/s1 |
InChI-Schlüssel |
CNGNJOBQFRZLRY-TYHXJLICSA-J |
Isomerische SMILES |
CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=C(CCC(=O)C4)N)O |
Kanonische SMILES |
CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)C4=C(CCC(=O)C4)N)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1265236.png)
![(7R)-7-isopropenyl-4-methyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B1265237.png)
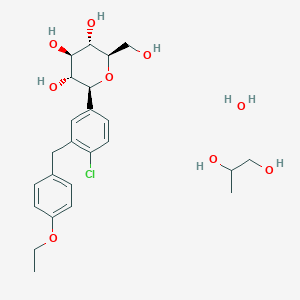

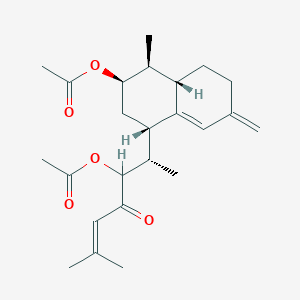
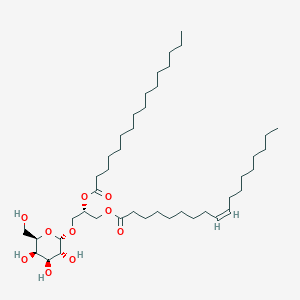
![1-O-(alpha-D-galactopyranosyl)-N-[11-(4-fluorophenyl)undecanoyl]phytosphingosine](/img/structure/B1265247.png)
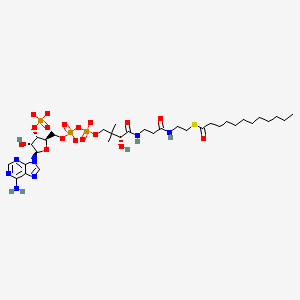
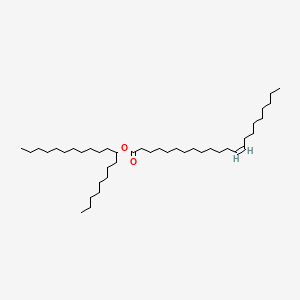
![4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one](/img/structure/B1265252.png)
